2-Hydroxy-6-(naphthalen-1-yl)pyridine

Übersicht

Beschreibung

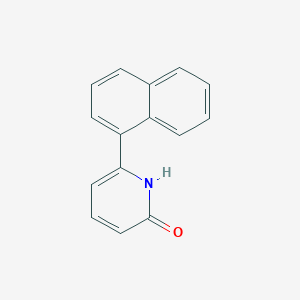

2-Hydroxy-6-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxy group at the 2-position and a naphthyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(naphthalen-1-yl)pyridine typically involves the condensation of 2-hydroxypyridine with a naphthyl derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with a naphthyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency and quality of the final product.

Analyse Chemischer Reaktionen

Cyclization and Condensation Reactions

The compound serves as a precursor in multicomponent cyclization reactions. A KCO-mediated cyclization of γ,δ-alkynyl oximes yields derivatives like 2,6-diphenylpyridin-3-ol (74% yield) under mild conditions (120°C, 12 h in glycerol) . Similarly, condensation with aldehydes and ketones forms fused pyridine systems. For example:

-

Reaction with 4-chlorobenzaldehyde and ethyl cyanoacetate produces 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile (6a ) using PCl/POCl (7 h reflux) .

Nucleophilic Substitution Reactions

The hydroxyl and chlorine substituents enable nucleophilic displacement. Key examples include:

-

Chlorination : Treatment with PCl converts the hydroxyl group to chlorine, forming 2-chloro derivatives (e.g., 6a and 6b ) in ethanol .

-

Amination : Reaction with n-octylamine or hydrazine hydrate replaces chlorine with amino groups, yielding bis-nicotinonitriles (8a , 8b ) or hydrazinyl derivatives (11a , 11b ) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl functionalization:

-

Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) introduces aryl groups at the 6-position. This reaction uses Pd(PPh)/NaCO in dioxane/water (18 h reflux) .

-

A one-pot coupling with 4-methoxyphenylboronic acid employs PyBroP and PdCl(dppf) in dioxane (100°C, 3 h) .

Carbothioamide Formation

Reaction with phenylisothiocyanate generates carbothioamide derivatives. For instance:

-

3-Cyano-6-(naphthalen-1-yl)-2-oxo-N-phenyl-4-(thiophen-2-yl)pyridine-1(2H)-carbothioamide (5b ) forms under mild conditions (room temperature, 12 h) .

Coordination Chemistry

The hydroxyl and nitrogen groups act as ligands in metal complexes:

-

Copper complexes : Enhanced catalytic activity in oxidation reactions.

-

Zinc complexes : Used in luminescent materials due to π-π stacking interactions.

Biological Activity Derivatization

Derivatives exhibit cytotoxic effects:

-

2-Thioxo-1,2-dihydropyridine-3-carbonitriles show IC values of 5.16–15.32 μg/mL against HeLa and HepG2 cell lines .

Oxidation and Reduction

-

Oxidation : The hydroxyl group oxidizes to ketones under strong oxidizing agents (e.g., KMnO).

-

Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives.

This compound’s versatility in cyclization, cross-coupling, and coordination chemistry makes it valuable in pharmaceuticals and materials science. Ongoing research focuses on optimizing reaction conditions for higher yields and exploring novel biological applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C13H11NO

Molecular Weight : 199.23 g/mol

Chemical Structure : The compound features a hydroxyl group (-OH) and a naphthalene moiety, which contribute to its diverse biological activities.

Chemistry

2-Hydroxy-6-(naphthalen-1-yl)pyridine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to the development of novel materials and compounds.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 6.25 to 12.5 μg/mL, showcasing its potential as an antibiotic alternative.

- Antioxidant Activity : It effectively scavenges free radicals, reducing oxidative stress markers in cell cultures. This property is particularly relevant in neuroprotective applications, where oxidative stress is a contributing factor in neurodegenerative diseases.

Medicine

Due to its ability to interact with biological targets, this compound is being explored as a therapeutic agent for various conditions:

- Neuroprotection : Research has shown that this compound can upregulate antioxidant defenses in neuronal cell lines, potentially reducing amyloid-beta levels associated with Alzheimer's disease.

- Antiviral Activity : The compound has demonstrated antiviral effects against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), significantly reducing viral replication in infected cells .

Industry

In industrial applications, this compound is utilized in the development of advanced materials, such as:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.

- Dyes and Pigments : The naphthalene component enhances its color properties, making it valuable in dye production.

Neuroprotective Effects

A study focused on the neuroprotective potential of this compound found that it could enhance cellular antioxidant defenses, thereby mitigating damage from oxidative stress associated with neurodegenerative diseases like Alzheimer's.

Antimicrobial Efficacy

Research highlighted the compound's effectiveness against multi-drug resistant bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-(naphthalen-1-yl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-6-(naphthalen-1-yl)pyridine can be compared with other similar compounds, such as:

2-Hydroxy-6-(phenyl)pyridine: Lacks the extended aromatic system of the naphthyl group, resulting in different electronic properties.

2-Hydroxy-6-(naphthalen-2-yl)pyridine: Positional isomer with the naphthyl group attached at a different position, leading to variations in reactivity and biological activity.

2-Hydroxy-4-(naphthalen-1-yl)pyridine: Substitution at the 4-position instead of the 6-position, affecting the overall molecular geometry and interactions.

Biologische Aktivität

2-Hydroxy-6-(naphthalen-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11NO

- Molecular Weight : 199.23 g/mol

- SMILES Notation : C1=CC2=C(C=C1)C(=CN=C2C=C(C=C3)C=CC=C3)O

This compound features a hydroxyl group (-OH) and a naphthalene moiety that contribute to its biological activities.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study reported that compounds with similar structures demonstrated significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like amoxicillin .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Amoxicillin | 12.5 | Antibacterial |

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, demonstrating a significant reduction in oxidative stress markers in cell cultures. This property is particularly valuable in neuroprotective applications, where oxidative stress plays a critical role in neuronal damage .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in oxidative stress pathways. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Case Studies

- Neuroprotection : In a study focusing on neurodegenerative diseases, this compound was shown to upregulate antioxidant defenses in neuronal cell lines, reducing the levels of amyloid-beta peptides associated with Alzheimer's disease .

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability.

Eigenschaften

IUPAC Name |

6-naphthalen-1-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-4-9-14(16-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRXSLAOEFLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139082-47-6 | |

| Record name | 6-(1-Naphthalenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139082-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.